molecular formula C6H12O5 B12707357 alpha-d-Fucofuranose CAS No. 91443-98-0

alpha-d-Fucofuranose

Cat. No.: B12707357
CAS No.: 91443-98-0
M. Wt: 164.16 g/mol
InChI Key: AFNUZVCFKQUDBJ-TVIMKVIFSA-N
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Description

α-D-Glucofuranose is a five-membered ring (furanose) form of glucose, distinct from the more common six-membered pyranose form. This structural variation impacts its stability, reactivity, and biological interactions. The furanose ring introduces unique steric and electronic constraints, influencing chemical behavior compared to pyranose counterparts.

Properties

CAS No.

91443-98-0

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m1/s1

InChI Key

AFNUZVCFKQUDBJ-TVIMKVIFSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-d-Fucofuranose can be synthesized through enzymatic methods. One common method involves the use of reductase Fcf1 and mutase Fcf2 in gram-negative bacteria . These enzymes facilitate the conversion of dTDP-D-fucose to dTDP-alpha-D-fucofuranose under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. The bacteria are cultured under controlled conditions to produce the desired enzymes, which then catalyze the formation of this compound from suitable substrates.

Chemical Reactions Analysis

Types of Reactions: Alpha-d-Fucofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid.

    Reduction: this compound can be reduced to form its corresponding alcohol.

    Substitution: This reaction involves the replacement of one functional group in this compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: The major product is alpha-d-Fucofuranuronic acid.

    Reduction: The major product is alpha-d-Fucofuranol.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Drug Development
Alpha-D-fucofuranose is integral to the biosynthesis of certain anticancer drugs, notably gilvocarcin V, which is produced by various species of Streptomyces. This compound has shown efficacy against cancer cells, making this compound a crucial component in drug formulation. The biosynthetic pathway involving dTDP-d-fucofuranose has been characterized in Escherichia coli O52, revealing the enzymes responsible for its conversion to dTDP-d-fucopyranose and subsequently to this compound. Understanding these pathways can lead to enhanced production methods for these valuable drugs .

Glycoconjugates and Drug Targeting
The unique structural properties of this compound allow it to be utilized in glycoconjugates that improve drug targeting and efficacy. For instance, modifications of this sugar can enhance the bioavailability of therapeutic agents by facilitating their interaction with specific receptors on cell surfaces .

Microbiological Applications

Bacterial Pathogenesis
this compound is a component of the O antigen in E. coli O52, which plays a role in bacterial virulence. The study of its biosynthetic pathways can provide insights into how bacteria evade immune responses and establish infections. Research has highlighted the importance of fucose residues in the formation of glycan structures that contribute to pathogenicity .

Mechanism of Action

The mechanism of action of alpha-d-Fucofuranose involves its interaction with specific molecular targets and pathways. It binds with high affinity to certain proteins and enzymes, influencing their activity and function. For example, it can bind to the L-arabinose-binding periplasmic protein, affecting the high-affinity L-arabinose membrane transport system . This interaction can modulate various cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Glucopyranoside Derivatives

Glucopyranosides, such as methyl 6-O-acetyl-α-D-glucopyranoside and methyl 6-O-ethyl-α-D-glucopyranoside, exhibit distinct thermodynamic and structural properties due to their six-membered rings. Density Functional Theory (DFT) studies reveal:

  • Stability: Pyranose forms generally exhibit lower ring strain and higher thermodynamic stability compared to furanose derivatives. For example, glucopyranoside esters (compounds 3 and 4) show lower relative energies than glucofuranose analogs (compounds 1 and 2) .
  • Substituent Effects: The position of substituents (e.g., acetyl or ethyl groups at C-6) modulates molecular polarity and solubility.

Table 1: Comparison of Glucofuranose and Glucopyranoside Derivatives

Compound Ring Type Substituent (Position) Relative Energy (DFT) Application Insight
6-O-Acetyl-α-D-glucofuranose Furanose Acetyl (C-6) Higher Labile intermediates
Methyl 6-O-acetyl-α-D-glucopyranoside Pyranose Acetyl (C-6) Lower Stable glycosylation agents

Comparison with Arabinofuranose Derivatives

2-Deoxy-2-fluoro-D-arabinofuranose derivatives, such as 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, highlight the role of halogenation and structural isomerism:

  • Structural Differences: The arabinofuranose backbone lacks a hydroxyl group at C-2 (replaced by fluorine), altering hydrogen-bonding patterns and steric bulk compared to glucofuranose. This modification enhances metabolic stability, making it valuable in nucleoside analogs for chemotherapy .
  • Synthetic Utility: The seven-step synthesis of 2-fluoro-arabinofuranose derivatives emphasizes the challenges of introducing halogens into furanose rings, contrasting with the simpler functionalization of glucofuranose at C-6 .

Table 2: Key Differences Between Glucofuranose and Arabinofuranose Derivatives

Feature α-D-Glucofuranose Derivatives 2-Deoxy-2-fluoro-D-Arabinofuranose Derivatives
Core Sugar Glucose Arabinose
Key Modification Acetyl/O-ethyl at C-6 Fluoro at C-2, benzoyl at C-5
Stability Moderate (ring strain) High (fluorine stabilizes glycosidic bond)
Applications Thermodynamic studies, intermediates Chemotherapeutic nucleosides

Q & A

Q. What are the established protocols for synthesizing alpha-D-Fucofuranose in laboratory settings?

this compound synthesis typically involves glycosylation reactions using protected fucose derivatives, followed by deprotection under controlled acidic or enzymatic conditions. Key steps include:

  • Activation : Use of thioglycosides or trichloroacetimidates as glycosyl donors .
  • Purification : Chromatographic techniques (e.g., HPLC or size-exclusion chromatography) to isolate the furanose form from pyranose byproducts .
  • Characterization : NMR (¹H, ¹³C, and 2D COSY/TOCSY) to confirm ring conformation and anomeric configuration, supplemented by mass spectrometry (MS) for molecular validation .

Q. How can researchers reliably distinguish this compound from its pyranose isomer in structural studies?

Differentiation requires a combination of:

  • NMR chemical shifts : Furanose rings exhibit distinct ¹³C signals (e.g., C-3 and C-5 resonances at ~80–85 ppm) compared to pyranose forms .
  • X-ray crystallography : Resolving the five-membered ring geometry in crystalline samples .
  • Dynamic NMR : Monitoring ring puckering equilibria at varying temperatures to detect conformational flexibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological roles of this compound in glycoconjugate interactions?

Discrepancies in functional studies (e.g., ligand binding affinity or enzyme specificity) often stem from:

  • Sample heterogeneity : Ensure glycan purity via MALDI-TOF MS and validate interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Context-dependent effects : Conduct in vitro assays with controlled cellular environments (e.g., knockout cell lines) to isolate this compound-specific activity .
  • Meta-analysis : Cross-reference data across databases (e.g., GlyTouCan, UniCarbKB) to identify consensus patterns .

Q. How should researchers design experiments to investigate the stereochemical instability of this compound under physiological conditions?

A robust experimental framework includes:

  • Kinetic studies : Monitor ring-opening and reclosing rates via stopped-flow NMR at physiological pH and temperature .
  • Computational modeling : Molecular dynamics (MD) simulations to predict equilibrium states between furanose and pyranose forms .
  • Biological relevance : Correlate conformational stability with functional outcomes in model systems (e.g., lectin binding assays in buffer vs. serum) .

Q. What methodologies address challenges in quantifying this compound in complex biological matrices?

Key approaches involve:

  • Derivatization : Use of fluorescent tags (e.g., 2-AB) for enhanced HPLC-fluorescence detection .
  • Enzymatic digestion : Selective cleavage of non-furanose residues using fucosidases, followed by LC-MS/MS quantification .
  • Standardization : Include isotopically labeled internal standards (e.g., ¹³C-fucose) to correct for matrix effects .

Methodological and Ethical Considerations

How can researchers formulate hypothesis-driven questions about this compound’s role in microbial pathogenesis?

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : Specific bacterial strains (e.g., Helicobacter pylori).
  • Intervention : Knockout of fucose biosynthesis genes.
  • Comparison : Wild-type vs. mutant adhesion to host cells.
  • Outcome : Quantify colonization efficiency via CFU assays .

Q. What criteria ensure ethical reproducibility in studies involving this compound?

  • Data transparency : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) .
  • Reagent validation : Use commercial fucose standards with certificate of analysis (CoA) and report lot numbers .
  • Ethical approval : For in vivo studies, adhere to institutional guidelines for animal/human subject welfare .

Data Analysis and Reporting Standards

Q. How should researchers address variability in this compound’s reported solubility across solvents?

  • Systematic testing : Measure solubility in DMSO, water, and methanol using gravimetric analysis under controlled humidity/temperature .
  • Statistical reporting : Include confidence intervals and outlier tests (e.g., Grubbs’ test) to identify anomalous data .

Q. What are the best practices for integrating contradictory structural data into a cohesive review?

  • Critical appraisal : Evaluate study methodologies (e.g., sample preparation, instrumentation) to identify sources of bias .
  • Thematic synthesis : Group findings by experimental approach (e.g., crystallography vs. NMR) and highlight consensus areas .

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